

# Application Notes and Protocols for SB24011 and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SB24011   |           |
| Cat. No.:            | B12382493 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This document provides detailed application notes and experimental protocols for the combination therapy of **SB24011**, a novel inhibitor of the STING-TRIM29 interaction, and an anti-PD-1 antibody for cancer immunotherapy research. The tripartite motif-containing protein 29 (TRIM29) is an E3 ligase that negatively regulates the STING (Stimulator of Interferon Genes) pathway by targeting STING for degradation.[1][2] The STING pathway is crucial for initiating and propagating innate and adaptive anti-tumor immunity.[3] By inhibiting the interaction between STING and TRIM29, **SB24011** upregulates the cellular levels of STING, thereby enhancing the immune response to tumor cells.[3][4][5]

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells.[6] Its ligand, PD-L1, can be expressed on tumor cells, and the binding of PD-L1 to PD-1 inhibits T cell function, allowing cancer cells to evade immune surveillance.[6] Anti-PD-1 antibodies block this interaction, restoring the anti-tumor activity of T cells.[7][8][9]

Preclinical studies have demonstrated that the combination of **SB24011** and an anti-PD-1 antibody results in a synergistic antitumor response, leading to significant inhibition of tumor growth in syngeneic mouse models.[3] This combination therapy represents a promising strategy to enhance the efficacy of immune checkpoint blockade.



## **Data Presentation**

The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of **SB24011** and anti-PD-1 combination therapy in a CT26 syngeneic mouse model.

Table 1: Tumor Volume in CT26 Syngeneic Mouse Model

| Treatm<br>ent<br>Group         | Day 8<br>(mm³) | Day 10<br>(mm³) | Day 12<br>(mm³) | Day 14<br>(mm³) | Day 16<br>(mm³) | Day 18<br>(mm³) | Day 20<br>(mm³) | Day 22<br>(mm³) |
|--------------------------------|----------------|-----------------|-----------------|-----------------|-----------------|-----------------|-----------------|-----------------|
| Vehicle                        | ~150           | ~250            | ~400            | ~600            | ~800            | ~1100           | ~1400           | ~1800           |
| SB2401<br>1                    | ~150           | ~200            | ~300            | ~450            | ~600            | ~750            | ~900            | ~1100           |
| Anti-<br>PD-1                  | ~150           | ~220            | ~350            | ~500            | ~650            | ~800            | ~1000           | ~1200           |
| SB2401<br>1 +<br>Anti-<br>PD-1 | ~150           | ~180            | ~250            | ~300            | ~350            | ~400            | ~450            | ~500            |

Data is estimated from graphical representations in the source material and presented for illustrative purposes.

Table 2: Tumor Weight at Day 22 in CT26 Syngeneic Mouse Model

| Treatment Group     | Average Tumor Weight (g) |
|---------------------|--------------------------|
| Vehicle             | ~1.6                     |
| SB24011             | ~1.0                     |
| Anti-PD-1           | ~1.1                     |
| SB24011 + Anti-PD-1 | ~0.4                     |



Data is estimated from graphical representations in the source material and presented for illustrative purposes.

## **Signaling Pathway and Experimental Workflow**



Click to download full resolution via product page

Caption: Mechanism of action for **SB24011** and anti-PD-1 combination therapy.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **SB24011** and anti-PD-1 therapy.



# Experimental Protocols In Vivo Syngeneic Mouse Model Protocol

Objective: To evaluate the in vivo efficacy of **SB24011** and anti-PD-1 combination therapy in a CT26 syngeneic mouse model.

#### Materials:

- CT26 colon carcinoma cells
- BALB/c mice (female, 6-8 weeks old)
- SB24011
- Anti-PD-1 antibody (clone RMP1-14 or similar)[10]
- Vehicle control (e.g., sterile saline or PBS)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Sterile PBS
- Syringes and needles (27-30G for injection)
- Calipers for tumor measurement

#### Procedure:

- Cell Culture: Culture CT26 cells in appropriate medium until they reach 80-90% confluency.
- Tumor Cell Inoculation:
  - Harvest and wash the CT26 cells with sterile PBS.
  - Resuspend the cells in sterile PBS at a concentration of 5 x 10<sup>6</sup> cells/mL.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.[11]



- Tumor Monitoring:
  - Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers.
  - Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[11]
- Treatment Groups and Administration:
  - When tumors reach an average volume of approximately 100 mm<sup>3</sup>, randomize the mice into four treatment groups (n=5-8 per group):
    - Group 1: Vehicle control
    - Group 2: SB24011
    - Group 3: Anti-PD-1 antibody
    - Group 4: SB24011 + Anti-PD-1 antibody
  - SB24011 Administration: Administer SB24011 via intratumoral (i.t.) injection. The exact dose and schedule should be optimized, but a representative schedule could be on days 8, 11, 14, and 17 post-tumor inoculation.[12][13][14]
  - Anti-PD-1 Antibody Administration: Administer the anti-PD-1 antibody via intraperitoneal (i.p.) injection. A typical dose is 100-200 μg per mouse.[10] A representative schedule could be on days 8, 11, 14, and 17 post-tumor inoculation.[15]
- Endpoint and Data Collection:
  - Continue to monitor tumor volume and body weight every 2-3 days.
  - At the end of the study (e.g., day 22), euthanize the mice and excise the tumors.
  - Weigh the excised tumors.
  - A subset of tumors can be used for further analysis, such as immune cell profiling.



## Tumor-Infiltrating Lymphocyte (TIL) Isolation and Flow Cytometry Protocol

Objective: To analyze the immune cell populations within the tumor microenvironment following treatment.

#### Materials:

- Excised tumors
- RPMI medium
- Collagenase D and DNase I[11]
- 70 μm cell strainers[11]
- ACK lysis buffer (for red blood cell lysis)
- FACS buffer (PBS with 2% FBS)
- Fc block (e.g., anti-CD16/CD32)[16]
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, etc.)
- Flow cytometer

#### Procedure:

- Single-Cell Suspension Preparation:
  - Place the excised tumors in ice-cold RPMI medium.
  - Mince the tumor tissue into small pieces.
  - Digest the minced tissue in RPMI containing collagenase D (e.g., 1 mg/mL) and DNase I (e.g., 100 U/mL) for 30-45 minutes at 37°C with agitation.[11]



- Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
   [11]
- Lyse red blood cells using ACK lysis buffer.[11]
- Wash the cells with FACS buffer.
- Staining for Flow Cytometry:
  - Count the cells and resuspend 1-2 x 10<sup>6</sup> cells per sample in FACS buffer.[11]
  - Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.[16]
  - Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.[11]
  - For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
  - Wash the cells with FACS buffer.
- Flow Cytometry Analysis:
  - Resuspend the stained cells in FACS buffer.
  - Acquire the data on a flow cytometer.
  - Analyze the data using appropriate software to quantify the different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells).[16][17][18][19][20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Methodological & Application





- 1. d-nb.info [d-nb.info]
- 2. TRIM29 negatively controls antiviral immune response through targeting STING for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Future of anti-PD-1/PD-L1 applications: Combinations with other therapeutic regimens Chinese Journal of Cancer Research [cjcrcn.org]
- 8. Combination Approaches to Target PD-1 Signaling in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. ichor.bio [ichor.bio]
- 11. benchchem.com [benchchem.com]
- 12. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intratumoral STING Agonist Injection Combined with Irreversible Electroporation Delays Tumor Growth in a Model of Hepatocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jove.com [jove.com]
- 18. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SB24011 and Anti-PD-1 Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382493#sb24011-and-anti-pd-1-combination-therapy-protocol]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com